molecular formula C18H29BClNO2 B2661020 3-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester, HCl CAS No. 2096330-09-3

3-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester, HCl

Cat. No. B2661020
CAS RN: 2096330-09-3
M. Wt: 337.7
InChI Key: MMMZOVQWUMJBHK-UHFFFAOYSA-N
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Description

“3-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester, HCl” is a chemical compound with immense potential in scientific research. It is a type of organoboron reagent, which is generally used in metal-catalyzed carbon–carbon bond formation reactions like the Suzuki–Miyaura reaction .


Synthesis Analysis

The synthesis of this compound can be related to the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 3-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester, HCl:

Suzuki–Miyaura Coupling Reactions

3-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester, HCl is widely used in Suzuki–Miyaura coupling reactions. This reaction is a powerful method for forming carbon-carbon bonds, which is essential in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The compound’s stability and reactivity make it an excellent choice for these reactions .

Drug Development and Medicinal Chemistry

This compound is also significant in drug development and medicinal chemistry. Boronic acids and their derivatives are known for their ability to inhibit serine proteases and other enzymes, making them valuable in the design of new drugs. The pinacol ester form enhances the compound’s stability and solubility, which is crucial for pharmacological applications .

Bioconjugation and Biomolecular Labeling

In bioconjugation, 3-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester, HCl can be used to attach biomolecules to various surfaces or other molecules. This is particularly useful in the development of biosensors and diagnostic tools, where precise and stable attachment of biomolecules is required .

Catalysis and Organic Synthesis

The compound is also employed in various catalytic processes and organic synthesis. Its ability to form stable complexes with metals makes it useful in catalytic cycles, enhancing the efficiency and selectivity of reactions. This application is crucial in the synthesis of complex organic molecules .

Neutron Capture Therapy

Boronic acids are explored as boron carriers in neutron capture therapy (NCT), a type of cancer treatment. The pinacol ester form of 3-(N-Cyclopentylaminomethyl)phenylboronic acid enhances its stability and delivery to tumor cells, making it a promising candidate for NCT .

Analytical Chemistry

In analytical chemistry, this compound can be used as a reagent for detecting and quantifying various analytes. Its ability to form complexes with specific molecules makes it useful in developing sensitive and selective analytical methods .

Hydrolysis Studies

The susceptibility of phenylboronic pinacol esters to hydrolysis at physiological pH is another area of research. Understanding the hydrolysis kinetics and stability of these compounds is crucial for their application in biological systems and drug delivery .

Selection of boron reagents for Suzuki–Miyaura coupling Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH Phenylboronic acid pinacol ester 97 24388-23-6 - MilliporeSigma Catalytic protodeboronation of pinacol boronic esters: formal anti : Hydromethylation sequence applied to methoxy protected (−)-Δ8-THC and cholesterol

Mechanism of Action

The mechanism of action of this compound is closely related to its role in the Suzuki–Miyaura coupling reaction. In this reaction, the compound acts as an organoboron reagent, participating in the transmetalation process where it is transferred from boron to palladium .

Safety and Hazards

While specific safety and hazard information for “3-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester, HCl” is not available, similar compounds such as phenylboronic acid, pinacol ester have been classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 according to the Hazard Statements .

properties

IUPAC Name

N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclopentanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28BNO2.ClH/c1-17(2)18(3,4)22-19(21-17)15-9-7-8-14(12-15)13-20-16-10-5-6-11-16;/h7-9,12,16,20H,5-6,10-11,13H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMZOVQWUMJBHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CNC3CCCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29BClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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